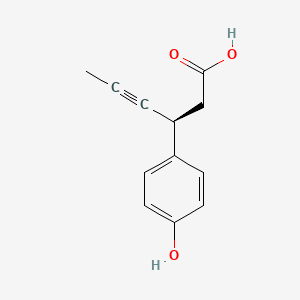
(3S)-3-(4-羟基苯基)-4-己炔酸
概述
描述
“(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is used for research and development purposes .
Synthesis Analysis
This compound is synthesized by alkylation of commercially available 4-hydroxyphenylacetonitrile with sodium methoxide in methanol .Molecular Structure Analysis
The molecular structure of “(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” include a melting point of 127 °C, a predicted boiling point of 398.2±37.0 °C, and a predicted density of 1.234±0.06 g/cm3 . The compound should be stored in an inert atmosphere at room temperature .科学研究应用
生物纳米复合材料的开发
3-(4-羟基苯基)丙酸(目标分子的变体)已被用作基于 ZnAl 和 MgAl 阳离子的层状双氢氧化物 (LDH) 中的有机改性剂。在一项研究中,PBS 生物纳米复合材料是通过原位聚合和熔融共混制备的,产生了具有完全绿色和潜在完全生物降解性的材料。由于优异的填料/聚合物界面相互作用,这些材料表现出高热稳定性和显着的机械增强性。羟基酸还对基体表现出扩链效应,表明其在为各种应用开发多功能混合体系中的用途 (Totaro 等,2017)。
聚苯并恶嗪的可再生结构单元
与所讨论化合物密切相关的苯乙酸已被探索作为一种可再生的结构单元,以增强 -OH 承载分子对苯并恶嗪环形成的反应性。该过程使用生物基胺和无溶剂 Fischer 酯化,导致合成几乎 100% 生物基苯并恶嗪端封分子。所得材料表现出适用于广泛应用的合适的热和热机械性能,展示了可再生苯乙酸作为引入苯并恶嗪特定性能到脂肪族 -OH 承载分子或大分子的一种可持续替代品的潜力 (Trejo-Machin 等,2017)。
化学合成和治疗潜力
3-羟甲基-1,4-二氢-4-氧代喹啉,一种具有结构相似性的化合物,在结合和络合活性方面显示出前景。虽然没有详细说明该化合物的直接应用,但其在具有生物活性的物质背景下的提及表明在医药和化学工业中具有潜力 (Milata、Bella 和 Kurinec,2019)。
丙烯酰胺衍生物的合成和性质
2-氰基-N-(4-羟基苯基)-3-(4-甲氧基苯基)丙烯酰胺及相关化合物已被合成并表征其作为缓蚀剂的有效性。这些化合物表现出显着的功效,并提供了对它们在金属上的吸附行为的见解,突出了它们在工业应用中的潜力 (Abu-Rayyan 等,2022)。
羟基苯甲酸衍生物的假多晶型物
4-羟基苯甲酸的衍生物,与目标分子具有相同的官能团,被研究了其在固体晶格中的自组装。该研究提供了溶质-溶剂相互作用对氢键网络结构形成的影响的见解,为在医药和聚合物合成中开发材料提供了意义 (Jayaraman、Balasubramaniam 和 Valiyaveettil,2004)。
安全和危害
属性
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224677 | |
| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | |
CAS RN |
865233-35-8 | |
| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

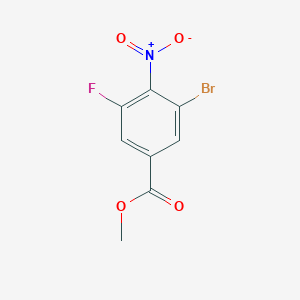
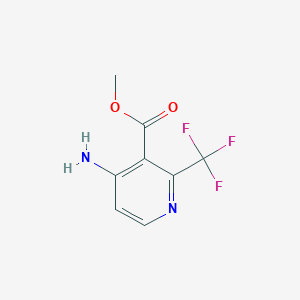
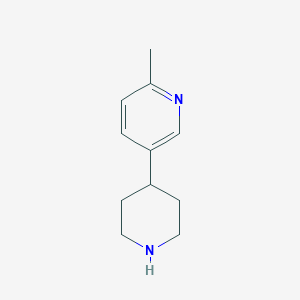

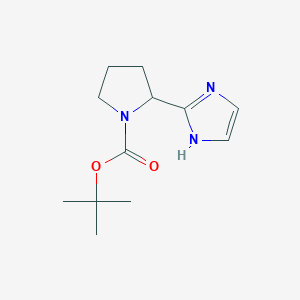
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
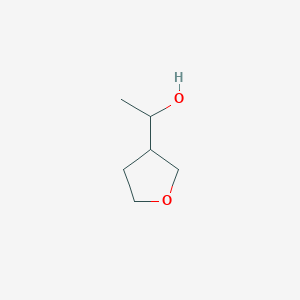
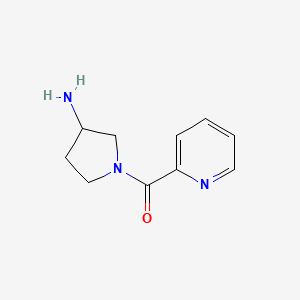
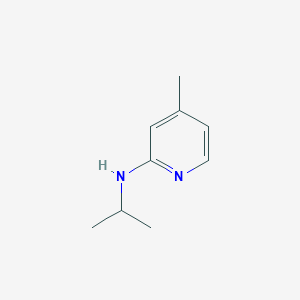
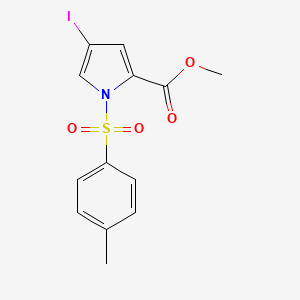
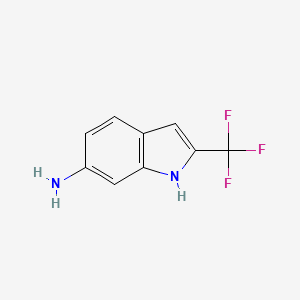
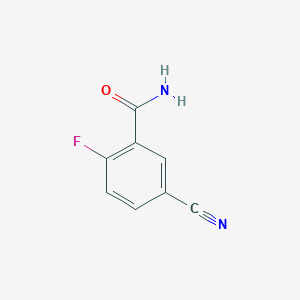
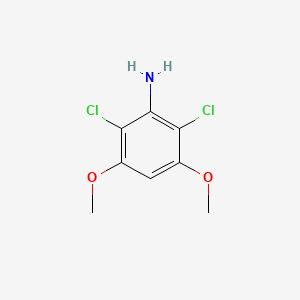
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)